2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound belongs to a class of 1,2,4-triazole-based acetamides, characterized by a sulfur-containing triazole core linked to an acetamide moiety. The structure features a 4-methyl-5-(pyridin-2-yl)triazole ring substituted at the 3-position with a sulfanyl group, which is further connected to an N-(2,4,6-trimethylphenyl)acetamide group. Its synthesis typically involves alkylation of triazole-thione precursors with α-chloroacetamides under basic conditions (e.g., KOH), followed by purification via recrystallization . The compound’s design integrates pyridine and triazole pharmacophores, which are known to enhance bioavailability and target binding in medicinal chemistry .
Properties
Molecular Formula |
C19H21N5OS |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C19H21N5OS/c1-12-9-13(2)17(14(3)10-12)21-16(25)11-26-19-23-22-18(24(19)4)15-7-5-6-8-20-15/h5-10H,11H2,1-4H3,(H,21,25) |
InChI Key |
XNWYDRAZXZRMRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2C)C3=CC=CC=N3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the amine group with 2,4,6-trimethylphenylacetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization and chromatography are also essential to obtain the desired product in high purity .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under controlled conditions:
-
Reaction with hydrogen peroxide (H₂O₂) in acetic acid yields sulfoxide and sulfone derivatives.
Conditions : 0–5°C, 2–4 hours, molar ratio 1:2 (compound:H₂O₂).
Products :-
Sulfoxide:
-
Sulfone:
-
| Reactant | Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfanyl | H₂O₂ (30%) | Sulfoxide | 65–70 | |
| Sulfanyl | H₂O₂ (excess) | Sulfone | 45–50 |
Nucleophilic Substitution
The pyridin-2-yl group participates in nucleophilic aromatic substitution (NAS) due to electron-deficient nitrogen atoms:
-
Reaction with alkyl halides (e.g., methyl iodide) in DMF forms quaternary ammonium salts.
Conditions : 60–80°C, 6–8 hours, K₂CO₃ as base.
Example :
Coordination Chemistry
The triazole and pyridinyl moieties act as polydentate ligands for transition metals:
-
Complexation with Cu(II) : Forms stable complexes in ethanol/water (1:1).
Stoichiometry : 1:2 (metal:ligand)
Application : Catalytic activity in oxidation reactions.
| Metal Salt | Solvent | Ligand Ratio | Application | Reference |
|---|---|---|---|---|
| CuCl₂ | EtOH/H₂O | 1:2 | Oxidation catalysis |
Hydrolysis and Degradation
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Forms carboxylic acid and ammonium salts.
Conditions : 6M HCl, reflux, 12 hours.
-
Basic Hydrolysis : Yields carboxylate anions.
Conditions : 2M NaOH, 80°C, 8 hours.
Triazole Ring Alkylation
The triazole nitrogen reacts with alkylating agents (e.g., methyl iodide):
Thiol-Disulfide Exchange
The sulfanyl group undergoes disulfide bond formation with thiols:
-
Conditions : pH 7–8, RT, 1 hour.
Photochemical Reactions
The pyridinyl group facilitates photo-induced electron transfer:
-
UV Irradiation : Generates radical intermediates in acetonitrile.
Application : Potential use in photodynamic therapy.
Comparative Reactivity with Analogs
Reactivity differences based on substituent positions (pyridin-2-yl vs. pyridin-4-yl):
Key Findings from Research
-
The sulfanyl group’s oxidation potential is pH-dependent, with optimal yields in acidic media.
-
Copper complexes show enhanced catalytic efficiency compared to free ligands.
-
Hydrolysis of the acetamide group proceeds faster under acidic conditions than basic.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the triazole structure exhibit antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains. Studies suggest that it may function by inhibiting key enzymes involved in bacterial cell wall synthesis or disrupting cellular metabolism .
Anti-inflammatory Properties
In silico studies have demonstrated the potential of this compound as a 5-lipoxygenase (5-LOX) inhibitor , which is crucial in the inflammatory response. Molecular docking studies indicate that the compound can effectively bind to the active site of 5-LOX, suggesting its utility in treating inflammatory diseases such as asthma and arthritis .
Anticancer Potential
Triazole derivatives have also been noted for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and apoptosis-related gene expression modulation. Further research is needed to elucidate these pathways and optimize the compound for therapeutic use .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related 1,2,4-triazole-acetamide derivatives:
Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole-Acetamide Derivatives
Key Findings :
Structural Influence on Activity :
- Pyridine Position : Derivatives with pyridin-4-yl substituents (e.g., Analog 2 and 3) demonstrate stronger antioxidant and anti-inflammatory activities compared to pyridin-2-yl analogs, likely due to enhanced electron-withdrawing effects and improved interaction with target enzymes .
- Triazole Substituents : The presence of allyl or ethyl groups at the 4-position of the triazole ring (e.g., Analog 1–3) improves metabolic stability and lipophilicity, which correlates with higher antimicrobial potency .
- Aryl Acetamide Groups : Bulky or electron-rich aryl groups (e.g., 2,4,6-trimethylphenyl in the target compound) may enhance anti-exudative activity by reducing vascular permeability, as seen in furan-2-yl triazole analogs .
Biological Performance :
- The target compound’s 2,4,6-trimethylphenyl group is structurally distinct from the sulfamoylphenyl (Analog 1) or 2-ethoxyphenyl (Analog 2) moieties. This substitution may reduce solubility but increase membrane permeability, favoring localized anti-inflammatory effects .
- Analog 4, with a furan-2-yl triazole core, shows comparable anti-exudative efficacy to diclofenac sodium (8 mg/kg), suggesting that the target compound’s pyridin-2-yl substitution could offer similar or superior activity .
Synthetic Feasibility :
- The target compound’s synthesis mirrors methods used for Analog 4, involving alkylation of triazole-thiones with α-chloroacetamides. Yields for such reactions range from 47–70% , depending on the aryl substituent’s steric demands .
Biological Activity
The compound 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a member of the 1,2,4-triazole family, which has garnered significant attention due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, structure-activity relationships (SAR), and synthesis methodologies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.42 g/mol. The unique structural features of this compound include a triazole ring and a sulfanyl group, which are crucial for its biological activity.
Antimicrobial Activity
- Mechanism of Action : The triazole moiety in this compound is known to inhibit the synthesis of ergosterol in fungal cell membranes, leading to increased permeability and cell death. This mechanism is similar to that of established antifungal agents like fluconazole .
- In Vitro Studies : Various studies have demonstrated that derivatives of triazole compounds exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 3.125 µg/mL to 12.5 µg/mL .
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| Triazole Derivative A | 3.125 | Antibacterial |
| Triazole Derivative B | 12.5 | Antifungal |
| Triazole Derivative C | 6.25 | Antifungal |
Anticancer Activity
- Cell Line Studies : The compound has been tested against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The MTT assay results indicated that it significantly inhibited cell proliferation at concentrations as low as 12.5 µg/mL .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups at specific positions on the phenyl ring enhances the anticancer activity of triazole derivatives. For example, compounds with methyl groups at the ortho and meta positions showed increased potency compared to those with electron-withdrawing groups .
Case Studies
Several case studies highlight the efficacy of triazole derivatives:
- Study on HepG2 Cells : A series of triazole compounds were tested for their cytotoxic effects on HepG2 cells using the MTT assay. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutic agents .
- Antibacterial Activity Against MRSA : Research indicated that certain triazole derivatives displayed superior antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics in terms of potency .
Synthesis Methods
The synthesis of 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves several steps:
- Formation of Triazole Ring : The initial step involves the cyclization of appropriate precursors under acidic conditions to form the triazole nucleus.
- Sulfanylation : The introduction of the sulfanyl group is achieved through nucleophilic substitution reactions.
- Acetamide Formation : Finally, coupling reactions are employed to attach the acetamide moiety to the triazole derivative using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide).
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for derivatives of 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(aryl)acetamides?
- Methodology : Alkylation of triazole-3-thione intermediates with α-chloroacetamides in the presence of KOH is a common route. For example, derivatives with furan substituents were synthesized via this method, followed by Paal-Knorr condensation to modify the triazole ring .
- Key Steps : Optimization of reaction conditions (e.g., solvent, temperature) and purification via recrystallization or chromatography. Confirmation of intermediates using TLC or HPLC.
Q. How is the structural identity of this compound validated?
- Analytical Techniques :
- 1H NMR/IR : To confirm functional groups (e.g., sulfanyl, acetamide) and aromatic substituents .
- LC-MS : For molecular weight verification and purity assessment .
- Elemental Analysis : To validate empirical formulas .
Q. What preliminary biological activities have been reported for related triazole-acetamide derivatives?
- Anti-Exudative Activity : Derivatives with furan or pyridinyl groups showed dose-dependent anti-exudative effects in rat models, likely mediated by inflammatory pathway modulation .
- Screening Protocols : In vivo assays measuring edema volume and histopathological analysis of tissue samples.
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on triazole or aryl rings) influence biological activity?
- Case Study : Replacing the furan group ( ) with pyridinyl (as in the target compound) may enhance lipophilicity and bioavailability, affecting potency .
- Methodology :
- SAR Studies : Synthesizing analogs with systematic substituent variations (e.g., methyl, halogen, methoxy) .
- Computational Modeling : Use of PASS software and molecular docking to predict binding affinities to targets like COX-2 or TNF-α .
Q. What experimental challenges arise in crystallizing sulfanyl-triazole-acetamide derivatives?
- Key Issues : Low solubility in common solvents and polymorphism.
- Solutions : Co-crystallization with co-formers (e.g., carboxylic acids) or use of mixed solvents (e.g., DMSO/water). demonstrates successful crystal structure determination for chlorophenyl analogs via slow evaporation .
Q. How can discrepancies in biological activity data between similar derivatives be resolved?
- Example : A compound with a 4-methylphenyl group may show higher activity than a 2,4,6-trimethylphenyl analog due to steric hindrance.
- Approach :
- Dose-Response Curves : Validate activity thresholds across multiple assays.
- Metabolic Stability Tests : Assess pharmacokinetic differences using microsomal models .
Q. What strategies are recommended for optimizing synthetic yields of triazole-acetamides?
- DOE (Design of Experiments) : Apply factorial design to optimize parameters like reagent stoichiometry, temperature, and reaction time. highlights flow chemistry for improved reproducibility and scalability .
- Catalysis : Explore alternative bases (e.g., NaH instead of KOH) or phase-transfer catalysts to enhance alkylation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
